(R,E)-TCO-NHS Ester, or Trans-Cyclooctene N-Hydroxysuccinimide Ester, is a specialized chemical compound that plays a significant role in bioconjugation and click chemistry applications. Its structure features a trans-cyclooctene moiety linked to an N-hydroxysuccinimide ester, making it highly reactive towards primary amines. The compound has a chemical formula of and a molecular weight of approximately 267.28 daltons .
This compound is particularly valued for its ability to form stable covalent bonds with amine-containing biomolecules, such as proteins and peptides, under mild conditions. The reaction typically occurs at physiological pH (7-9), which is advantageous for biological applications .
(R,E)-TCO-NHS Ester undergoes specific reactions with primary amines through the formation of an amide bond. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide and the formation of a stable amide bond:
Additionally, the TCO moiety can participate in inverse electron demand Diels-Alder reactions with tetrazine derivatives, allowing for further functionalization and labeling of biomolecules .
(R,E)-TCO-NHS Ester exhibits notable biological activity due to its ability to conjugate with various biomolecules. This property is exploited in several applications including:
The synthesis of (R,E)-TCO-NHS Ester typically involves several steps:
(R,E)-TCO-NHS Ester has a wide range of applications in biochemical research and pharmaceutical development:
Studies involving (R,E)-TCO-NHS Ester focus on its interactions with various biomolecules, particularly regarding its reactivity with primary amines and tetrazines. These studies help elucidate optimal conditions for conjugation reactions and assess the stability and efficacy of the resulting conjugates in biological systems. Research has shown that TCO derivatives exhibit enhanced reaction kinetics with tetrazines compared to traditional methods, making them superior tools in bioconjugation strategies .
Several compounds share structural similarities with (R,E)-TCO-NHS Ester, each offering unique properties and applications:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| TCO-NHS Ester | NHS ester | Similar reactivity; used for protein labeling |
| PEG4-TCO-NHS Ester | PEGylated NHS ester | Enhanced solubility; longer linker for flexibility |
| Maleimide | Michael acceptor | Reacts with thiols; widely used in bioconjugation |
| Azide | Click chemistry reagent | Reacts with alkynes; versatile in bioorthogonal reactions |
Uniqueness of (R,E)-TCO-NHS Ester:
The synthesis of trans-cyclooctene represents a fundamental challenge in organic chemistry due to the inherent strain associated with the trans configuration in medium-sized rings [8]. Trans-cyclooctene was first synthesized in 1950 through the Hoffman elimination of trimethylcyclooctyl ammonium iodide, resulting in a mixture with cis-cyclooctene [8]. The separation of trans-cyclooctene was achieved in 1953 by forming a water-soluble trans-cyclooctene·silver nitrate complex, which was then decomplexed with ammonium hydroxide to yield the pure compound [8].
Table 1: Trans-Cyclooctene Synthesis Methods and Yields
| Method | Starting Material | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Hoffman Elimination | Trimethylcyclooctyl ammonium iodide | Base elimination | Mixed product | [8] |
| Flow Photoisomerization | Cis-cyclooctene | UV irradiation, 254 nm | 23% max | [8] |
| Stereocontrolled Addition | Trans-cyclooct-4-enone | LiAlH4/NaBH4 | 90% | [11] |
| Ring-closing Metathesis | Linear precursors | Grubbs catalyst | Variable | [8] |
The most commonly employed method for obtaining trans-cyclooctene derivatives involves flow photoisomerization of cis-cyclooctene precursors [8]. This strategy, introduced by Royzen and colleagues, utilizes a closed-loop photoreactor where a solution of cis-cyclooctene and methyl benzoate are irradiated in a quartz flask at 254 nanometers [8]. The reaction mixture is pumped continuously through a cartridge packed with silver nitrate-impregnated silica gel during irradiation [8]. The trans-cyclooctene derivative selectively binds to silver nitrate-impregnated silica, while the cis isomer is recirculated back to the reaction flask for photoisomerization [8].
Recent advances have focused on developing diastereoselective synthetic routes to overcome the limitations of photochemical methods [11]. Pigga and colleagues developed a stereocontrolled approach using trans-cyclooct-4-enone as a central intermediate [11]. This method involves the stereocontrolled addition of nucleophiles to trans-cyclooct-4-enone, which itself is prepared on large scale in two steps from 1,5-cyclooctadiene [11]. Computational transition state models rationalize the diastereoselectivity of 1,2-additions to deliver axial trans-cyclooctene products [11].
The synthesis of conformationally strained trans-cyclooctene variants has emerged as a significant advancement in the field [8]. Taylor and colleagues demonstrated that introducing conformational strain through cis-ring fusion on the eight-membered ring creates a trans-cyclooctene with a cis-fused cyclopropane ring, which enforced a highly strained half-chair conformation [8]. Transition-state calculations indicated that strained trans-cyclooctene in the half-chair conformation would react faster than the crown conformation of trans-cyclooctene, with a predicted energy difference of 3.34 kilocalories per mole [8].
N-Hydroxysuccinimide esters represent one of the most powerful amine-specific functional groups incorporated into bioconjugation reagents [14]. The formation of N-hydroxysuccinimide esters typically involves the activation of carboxylic acids using carbodiimide coupling reagents, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in conjunction with N-hydroxysuccinimide [38] [40].
Table 2: N-Hydroxysuccinimide Ester Formation Conditions and Efficiencies
| Carbodiimide | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| EDC | Water | 25 | 2-4 | 65-85 | [38] |
| DCC | DMF | 25 | 12-15 | 69 | [25] |
| DSC | Acetonitrile | 25 | 8-12 | >99 | [41] |
| EDC/NHS | MES buffer | 25 | 0.25 | 90+ | [43] |
The mechanism of N-hydroxysuccinimide ester formation proceeds through the initial activation of carboxylic acids by carbodiimides to form an unstable O-acylisourea intermediate [38] [40]. This intermediate spontaneously reacts with primary amines to form an amide bond and an isourea byproduct [38]. The O-acylisourea intermediate is unstable in aqueous solutions, and failure to react with an amine causes hydrolysis of the intermediate, regeneration of the carboxyls, and release of an N-substituted urea [40].
The coupling of carbodiimides with N-hydroxysuccinimide forms an N-hydroxysuccinimide ester that is considerably more stable than the O-acylisourea intermediate and allows for efficient conjugation to primary amines at physiological pH [40]. The reaction is strongly pH-dependent, mainly due to the varying degrees of protonation of the amine at each pH [14]. N-Hydroxysuccinimide ester-activated crosslinkers and labeling compounds react with primary amines in physiologic to slightly alkaline conditions (pH 7.2 to 9) to yield stable amide bonds [13].
Recent investigations have revealed the complexity of the carbodiimide/N-hydroxysuccinimide activation process, with possible formation of different byproducts including N-acylurea and anhydride formation [42] [44]. The nature of the solvent and carbodiimide and the reactant concentrations play crucial roles in activation kinetics and efficiency [44]. Studies using polarization-modulation infrared reflection-absorption spectroscopy and time-of-flight secondary ion mass spectroscopy have shown that activation in water with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride/N-hydroxysuccinimide leads to rapid esterification even at 20 millimolar concentration, though these activated esters are unstable and rapidly hydrolyzed [42].
The stereochemical control in (R,E)-trans-cyclooctene synthesis presents unique challenges due to the planar chirality exhibited by trans-cyclooctenes [21] [22]. Trans-cyclooctene possesses planar chirality and displays a high barrier to racemization with an activation energy of 35.6 kilocalories per mole [21]. The most stable crown conformer has an alternating sequence of equatorial and axial hydrogens that is analogous to chair cyclohexane [21].
Table 3: Stereochemical Parameters for Trans-Cyclooctene Configurations
| Configuration | Energy (kcal/mol) | Barrier to Racemization (kcal/mol) | Stability | Reference |
|---|---|---|---|---|
| (R,E) Crown | 0 (reference) | 35.6 | High | [21] |
| (S,E) Crown | 0 (reference) | 35.6 | High | [21] |
| Half-chair | 5.9 | Variable | Moderate | [8] |
| Twist | 2-4 | Variable | Moderate | [21] |
The photoisomerization of cis-cyclooctenes bearing a stereogenic center generally exhibits poor diastereoselectivity [21]. To address this limitation, researchers have employed trans-ring fusion strategies to influence diastereocontrol [21]. The incorporation of rigid structural elements, such as acetonide protecting groups, can force the eight-membered ring to adopt specific conformations that favor particular stereochemical outcomes [21].
Computational studies have provided insights into the stereochemical preferences of trans-cyclooctene formation [21]. The crown conformation represents the lowest energy conformer of trans-cyclooctene, while alternative conformations such as the chair form are significantly higher in energy [21]. This conformational preference provides a thermodynamic driving force for the selective formation of specific stereoisomers during synthesis [21].
The development of diastereoselective synthetic routes has focused on exploiting the facial selectivity of conformationally biased intermediates [11]. Computational barriers for nucleophilic reactions with trans-cyclooct-4-enone show that equatorial attack by hydride has significantly lower barriers compared to axial attack, with energy differences of 2.8 kilocalories per mole for Gibbs free energy and 3.4 kilocalories per mole for enthalpy [11].
Advanced synthetic strategies have employed chiral sensitizers in photochemical transformations to achieve enantioselective synthesis [8]. Chiral aromatic esters form singlet excited states when irradiated at 254 nanometers, and the singlet excited state of the sensitizer interacts with cis-cyclooctene to form diastereomeric exciplexes [8]. The photoisomerization process allows for enantioselective synthesis due to differences in the formation rates of the two twisted singlet exciplexes with chiral sensitizers [8].
The purification of (R,E)-trans-cyclooctene N-hydroxysuccinimide ester requires specialized protocols due to the compound's sensitivity to hydrolysis and the need to separate stereoisomers [24] [25]. Traditional chromatographic methods face yield-purity trade-offs when confronted with difficult separations such as removal of product-related impurities [35].
Table 4: Purification Methods and Yield Recovery Data
| Purification Method | Yield Recovery (%) | Purity (%) | Time Required (h) | Reference |
|---|---|---|---|---|
| Flash Chromatography | 60-75 | 95-98 | 2-4 | [25] |
| HPLC | 80-90 | >99 | 1-2 | [24] |
| Crystallization | 45-65 | >98 | 12-24 | [41] |
| Continuous Flow | 85-95 | 97-99 | 0.5-1 | [35] |
Column chromatography remains the most widely employed purification technique, typically utilizing silica gel as the stationary phase [25]. The optimization of mobile phase composition is critical, with ethyl acetate-hexane gradients commonly employed for N-hydroxysuccinimide ester purification [25]. The incorporation of crown ether additives has been shown to improve the solubility and purification efficiency of sulfonated N-hydroxysuccinimide derivatives [25].
Advanced purification strategies have focused on continuous chromatographic techniques to overcome the limitations of batch processes [35]. Multi-column countercurrent solvent gradient purification has been introduced as a powerful chromatographic method to resolve yield-purity challenges [35]. This approach uses two chromatographic columns where overlapping fractions of product and impurities are internally recycled with in-line dilution to ensure re-adsorption on the second column [35].
The stability of N-hydroxysuccinimide esters during purification represents a critical consideration [25]. Hydrolysis half-life studies have shown that N-hydroxysuccinimide esters exhibit pH-dependent stability, with half-lives exceeding 120 minutes at pH 7.4 but decreasing to below 9 minutes at pH 9.0 [36]. The use of organic non-nucleophilic buffer salts rather than inorganic buffer salts has been shown to extend the hydrolytic half-lives of N-hydroxysuccinimide esters [25].
Yield optimization strategies have incorporated improved synthetic methodologies that minimize side product formation [11]. The development of diastereoselective synthetic routes has eliminated the need for extensive chromatographic separation of diastereomers, thereby improving overall yields [11]. Flow photochemical methods have demonstrated superior performance compared to batch photochemical processes, with preparatively useful yields achieved through continuous processing [21].
Table 5: Optimization Parameters for Enhanced Yield and Purity
| Parameter | Optimal Condition | Effect on Yield | Effect on Purity | Reference |
|---|---|---|---|---|
| pH | 7.4-8.3 | +15-25% | +5-10% | [36] |
| Temperature | 4°C | +10-15% | +8-12% | [25] |
| Concentration | 1-5 mg/mL | +20-30% | +3-8% | [6] |
| Buffer Type | MES/BisTris | +12-18% | +7-15% | [25] |
Storage conditions significantly impact the stability and recovery of purified products [25]. N-Hydroxysuccinimide esters are moisture-sensitive and readily hydrolyze, requiring storage under anhydrous conditions at temperatures below -20°C [6]. The use of desiccants and inert atmosphere storage has been shown to extend shelf life and maintain product integrity [6].
The trans-cyclooctene N-hydroxysuccinimide ester participates in bioorthogonal reactions primarily through the inverse electron-demand Diels-Alder cycloaddition mechanism [1] [2]. This reaction represents a fundamental departure from the classical Diels-Alder reaction, involving an electron-rich dienophile and an electron-poor diene [3]. The mechanism is characterized by the interaction between the highest occupied molecular orbital of the trans-cyclooctene dienophile and the lowest unoccupied molecular orbital of the tetrazine diene [2] [4].
The frontier molecular orbital theory provides the theoretical foundation for understanding the exceptional reactivity of this bioorthogonal pair [5] [4]. The energy gap between the highest occupied molecular orbital of the dienophile and the lowest unoccupied molecular orbital of the diene governs the reaction kinetics [2]. Computational studies utilizing density functional theory have demonstrated that electron-withdrawing groups on the tetrazine and electron-donating substituents on the trans-cyclooctene enhance the orbital interactions, resulting in accelerated reaction rates [6].
The cycloaddition proceeds through an asynchronous mechanism, where bond formation occurs sequentially rather than simultaneously [3]. This process leads to the formation of a dihydropyridazine intermediate, which subsequently undergoes nitrogen elimination to yield the stable pyridazine product [1]. The reaction is accompanied by the release of nitrogen gas as the sole byproduct, making it exceptionally clean for biological applications [7].
Electronic effects play a crucial role in determining the reactivity profile of the inverse electron-demand Diels-Alder reaction [2]. The incorporation of electron-deficient substituents on the tetrazine ring significantly lowers the lowest unoccupied molecular orbital energy, thereby reducing the energy gap with the trans-cyclooctene highest occupied molecular orbital [6]. This electronic modulation enables fine-tuning of reaction rates across several orders of magnitude.
The tetrazine ligation with trans-cyclooctene derivatives exhibits remarkable kinetic performance, with second-order rate constants spanning from approximately 10³ to 10⁶ M⁻¹s⁻¹ depending on the specific reactant pairs and reaction conditions [8] [9]. These rate constants represent the fastest bioorthogonal reactions reported to date, surpassing other bioorthogonal transformations by several orders of magnitude [10].
| Tetrazine/Dienophile Pair | Rate Constant (M⁻¹s⁻¹) | Solvent Conditions |
|---|---|---|
| 3,6-Dipyridyl-s-tetrazine + TCO | 2,000 ± 400 | 9:1 MeOH/H₂O, 25°C |
| 3,6-Dimethyl-1,2,4,5-tetrazine + TCO | 22,000 ± 2,000 | PBS pH 7.4, 37°C |
| Dipyridyl-s-tetrazine + axial TCO | 80,000 ± 200 | Aqueous media |
| Dipyridyl-s-tetrazine + equatorial TCO | 22,000 ± 40 | Aqueous media |
| Tetrazine 1 + TCO | 26,000 ± 500 | PBS pH 7.4, 37°C |
| Tetrazine 9 + TCO | 30,000 ± 3,000 | PBS pH 7.4, 37°C |
| Tetrazine 4 + TCO | 22,000 ± 2,000 | PBS pH 7.4, 37°C |
| Axial diastereomer TCO + dipyridyl-s-tetrazine | 80,000 ± 2,000 | PBS pH 7.4, 37°C |
| a-TCO + dipyridyl-s-tetrazine | 150,000 ± 8,000 | PBS pH 7.4 |
The diastereomeric nature of trans-cyclooctene substituents significantly influences reaction kinetics [9]. Axial substituents on the trans-cyclooctene ring demonstrate substantially higher reactivity compared to their equatorial counterparts, with rate constants differing by factors of 2-4 [9]. This enhanced reactivity stems from increased ring strain in the axially substituted isomers, which facilitates the cycloaddition process [9].
Structural modifications to the tetrazine core also profoundly impact reaction rates [8]. Hydrogen-substituted tetrazines generally exhibit superior kinetics compared to more sterically hindered aryl-substituted derivatives [8]. The incorporation of electron-withdrawing substituents on the tetrazine ring further accelerates the reaction by lowering the electron density of the diene [11].
The exceptional kinetics of tetrazine ligation enable efficient bioconjugation under highly dilute conditions, making this reaction particularly suitable for protein-protein conjugations and in vivo applications [7]. The bimolecular nature of the reaction follows second-order kinetics, where the rate of product formation is directly proportional to the product of reactant concentrations [12].
Solvent effects play a critical role in determining the efficiency and selectivity of inverse electron-demand Diels-Alder reactions involving trans-cyclooctene N-hydroxysuccinimide ester [13] [14]. The aqueous environment enhances reaction rates through the hydrophobic effect, which promotes the association of the hydrophobic reactants [10]. This phenomenon results in faster kinetics in water compared to organic solvents, making the reaction particularly well-suited for biological applications.
| Reaction System | Solvent/pH Conditions | Effect/Rate Enhancement | Reference Notes |
|---|---|---|---|
| TCO + Tetrazine | Aqueous vs. Organic | Faster in water due to hydrophobic effect | General bioorthogonal principle |
| NHS-ester hydrolysis | pH 7.0, 0°C | Half-life: 4-5 hours | Stable at neutral pH |
| NHS-ester hydrolysis | pH 8.6, 4°C | Half-life: 10 minutes | Rapid hydrolysis at high pH |
| Bioorthogonal reactions | Physiological conditions | pH 7-9 optimal | Biocompatible conditions |
| Lipophilic tetrazine interactions | Cell growth medium (DMEM + FBS) | 17-fold rate increase observed | Media effects on TCO-tetrazine ligation |
The stability of the N-hydroxysuccinimide ester functionality exhibits strong pH dependence in aqueous solutions [15]. At physiological pH 7.0 and low temperature, the ester demonstrates remarkable stability with hydrolysis half-lives of 4-5 hours [15]. However, increasing the pH to 8.6 dramatically accelerates hydrolysis, reducing the half-life to approximately 10 minutes [15]. This pH sensitivity necessitates careful control of reaction conditions during bioconjugation procedures.
The ionic strength and buffer composition of the aqueous medium also influence reaction kinetics [16]. The presence of biological media components, including serum proteins and metabolites, can modulate reaction rates through specific molecular interactions [16]. Studies conducted in full cell growth medium containing serum demonstrate significant rate enhancements, with lipophilic tetrazine derivatives showing up to 17-fold increases in reactivity compared to simple aqueous buffers [16].
Temperature effects on the tetrazine ligation follow typical Arrhenius behavior, with reaction rates increasing exponentially with temperature [8]. Most kinetic studies are conducted at physiological temperature (37°C) to reflect biological conditions, though the reaction proceeds efficiently at room temperature as well [7].
The biocompatible nature of the aqueous reaction environment enables direct application in living systems without the need for organic co-solvents or catalysts [7]. This compatibility extends to intracellular environments, where the reaction can proceed in the presence of nucleophilic amino acids, thiols, and other biomolecules without cross-reactivity [17].
Steric factors represent critical determinants of reaction efficiency when trans-cyclooctene N-hydroxysuccinimide ester is employed for macromolecular bioconjugation applications [18] [19]. The accessibility of reactive sites on protein and antibody surfaces significantly influences the functional yield of conjugation reactions, with steric hindrance often limiting the practical utility of conjugated products.
| System | Steric Factor | Reactivity Impact | Mechanistic Insight |
|---|---|---|---|
| NHS-TCO vs NHS-PEG-TCO | PEG spacer addition | 4-fold increase (10.95% to 46.65%) | Increased hydrophilicity prevents burial |
| Antibody conjugation | Hydrophobic burial | Reduced accessibility | Hydrophobic interactions with protein |
| Short alkyl chains (VA-TCO) | Alkyl chain length | 66% TCO reactivity maintained | Optimal balance of steric bulk |
| PeptoBrush TCO density | TCO loading density | 77-fold rate acceleration | Cooperative binding sites formation |
| Protein surface accessibility | Surface lysine availability | Variable conjugation efficiency | Steric hindrance at protein surface |
The incorporation of polyethylene glycol spacers between the N-hydroxysuccinimide ester and the trans-cyclooctene moiety dramatically improves conjugation efficiency [19]. Studies with anti-HER2 antibodies demonstrate a four-fold increase in functional modification when utilizing NHS-PEG-TCO compared to direct NHS-TCO conjugation [19]. This enhancement results from increased hydrophilicity of the linker, which prevents the trans-cyclooctene group from becoming buried within hydrophobic regions of the protein surface [19].
The length and nature of alkyl spacers also influence reactivity profiles in macromolecular conjugations [19]. Short alkyl chains, such as those found in valeric acid-trans-cyclooctene derivatives, maintain superior reactivity with approximately 66% of trans-cyclooctene groups remaining accessible for subsequent tetrazine ligation [19]. However, the combination of both polyethylene glycol and alkyl spacers does not provide additive benefits, suggesting that optimal linker design requires balanced consideration of steric and hydrophobic effects [19].
Protein surface topology and lysine accessibility represent additional steric considerations in bioconjugation applications [18]. The degree of labeling varies significantly depending on the specific protein target, with surface-exposed lysine residues being more readily modified than those located in recessed binding sites or near structural elements [20]. This variability necessitates empirical optimization of reaction conditions for each target protein.
High-density functionalization of macromolecular scaffolds can lead to cooperative effects that enhance reaction kinetics beyond simple steric considerations [16]. PeptoBrush systems with multiple trans-cyclooctene modifications demonstrate up to 77-fold rate accelerations compared to monomeric controls [16]. This enhancement results from the formation of multivalent binding sites that increase the local effective concentration of reactive groups [16].